molecular formula C19H18N2O4S B2373584 Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-14-1

Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2373584
CAS No.: 888409-14-1
M. Wt: 370.42
InChI Key: RVPYMTVWXWKCER-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are an important class of compounds in medicinal chemistry. They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring in benzothiazole derivatives contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be complex and varied, depending on the specific substituents present on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .

Scientific Research Applications

Efficient Synthesis and Potential in Drug Discovery

  • Synthetic Pathways and Drug Discovery Applications : The benzo[d]thiazole moiety, a component of many compounds with diverse bioactivities, offers a versatile platform for drug discovery. An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been established. These compounds serve as building blocks that can be substituted at various positions, enabling thorough exploration of chemical space around the molecule for potential drug discovery applications (Durcik et al., 2020).

Crystallographic Studies and Molecular Insights

  • Crystallographic Insights : Crystallographic studies have provided detailed insights into the structure and potential transformations of related benzo[d]thiazole derivatives. For instance, the study of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate revealed important crystallographic information that could inform the synthesis and application of related compounds (Arshad et al., 2013).

Oxidative Routes to Heterocyclic Cores

  • Oxidative Synthesis of Heterocyclic Cores : Research into the oxidative routes for synthesizing the heterocyclic cores of benzothiazole natural products has been explored. This includes the preparation of the benzothiazole core of violatinctamine via a biomimetic oxidative route, demonstrating the versatility of benzo[d]thiazole derivatives in synthesizing natural product analogs (Blunt et al., 2015).

Role in Antitumor Properties

  • Antitumor Applications : The study of 2-(4-amino-3-methylphenyl)benzothiazole (a related compound) highlighted its potent and selective activity against human-derived tumor cell lines, underscoring the potential of benzo[d]thiazole derivatives in cancer therapy. The selective metabolism of this compound in sensitive cell lines suggests a promising avenue for antitumor drug development (Chua et al., 2000).

Novel Syntheses and Applications

  • Novel Synthesis Methods : Research into the synthesis of related benzo[d]thiazole compounds, such as methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, has demonstrated innovative synthesis methods. These compounds have potential applications in high-performance polymers and other areas (Qinglon, 2014).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their specific structure and the context in which they are used .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of new biological activities, and the design of new benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate are not fully understood due to the limited available data. Thiazoles, the family of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of thiazole derivatives can vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-studied. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 2-[(4-propan-2-yloxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11(2)25-14-7-4-12(5-8-14)17(22)21-19-20-15-9-6-13(18(23)24-3)10-16(15)26-19/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYMTVWXWKCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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